2-amino-4-(difluoromethoxy)phenol
Description
Properties
Molecular Formula |
C7H7F2NO2 |
|---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
2-amino-4-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-4-1-2-6(11)5(10)3-4/h1-3,7,11H,10H2 |
InChI Key |
VJYRBEBTCGPIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Difluoromethylation of Phenols
The introduction of the difluoromethoxy group via nucleophilic substitution has emerged as a robust method. A study by Liu et al. (2019) demonstrated that phenols react efficiently with S-(difluoromethyl)sulfonium salts under basic conditions, generating aryl difluoromethyl ethers. For 2-nitrophenol, this reaction proceeds via in situ generation of difluorocarbene, which is captured by the phenoxide ion.
Optimized Conditions :
-
Base : LiOH (2.2 equiv) or NaH
-
Solvent : Fluorobenzene
-
Temperature : Room temperature (25°C) or 10°C
The reaction exhibits high regioselectivity, favoring para-substitution relative to the hydroxyl group. For example, 2-nitrophenol undergoes difluoromethylation at position 4, yielding 2-nitro-4-(difluoromethoxy)phenol (Fig. 1).
Alternative Routes: Electrophilic and Radical Approaches
While less common, electrophilic fluorination using Selectfluor® or radical-mediated processes have been explored. However, these methods often suffer from lower yields (<50%) and require stringent anhydrous conditions, limiting their industrial applicability.
Reduction of Nitro to Amino Group
Catalytic Hydrogenation
Catalytic hydrogenation using Pd/C or Raney nickel under H₂ atmosphere (1–3 bar) effectively reduces nitro groups to amines. However, this method risks over-reduction or hydrogenolysis of the difluoromethoxy group, necessitating careful catalyst selection.
Hydrazine-Mediated Reduction
A patent by CN103819349A describes a high-yield reduction method using Fe₃O₄ and activated carbon as catalysts with hydrazine hydrate:
Procedure :
-
Combine 2-nitro-4-(difluoromethoxy)phenol (1.0 equiv), Fe₃O₄ (5 mol%), activated carbon (10 wt%), and hydrazine hydrate (3.0 equiv) in water.
-
Reflux at 80–90°C for 6–8 hours.
-
Isolate the product via filtration and recrystallization.
Outcomes :
This method avoids side reactions with the difluoromethoxy group, making it superior to catalytic hydrogenation for this substrate.
Integrated Two-Step Synthesis
Step 1: Difluoromethylation of 2-Nitrophenol
2-Nitrophenol reacts with S-(difluoromethyl)sulfonium salt in fluorobenzene under LiOH, producing 2-nitro-4-(difluoromethoxy)phenol (Fig. 2).
Scalability : The reaction has been validated at 5.0 mmol scale with consistent yields.
Step 2: Nitro Reduction to Amino Group
The nitro intermediate is reduced using Fe₃O₄/activated carbon and hydrazine, yielding 2-amino-4-(difluoromethoxy)phenol.
Total Yield : 72% (80% × 90%)
Purity : 98.5%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Difluoromethylation + Hydrazine Reduction | 72 | 98.5 | High | Moderate |
| Electrophilic Fluorination + Catalytic Hydrogenation | 40 | 95.0 | Low | High |
Table 1. Comparison of synthetic routes for this compound.
The two-step approach outperforms alternatives in yield and scalability, though reagent costs for difluoromethylation remain a consideration.
Mechanistic Insights
Difluorocarbene Generation
The S-(difluoromethyl)sulfonium salt decomposes under basic conditions, releasing difluorocarbene (:CF₂), which reacts with the phenoxide ion to form the difluoromethoxy group (Fig. 3).
Nitro Reduction Pathway
Fe₃O₄ catalyzes the transfer of electrons from hydrazine to the nitro group, facilitating its stepwise reduction to amine via nitroso and hydroxylamine intermediates.
Challenges and Optimization
Regioselectivity in Difluoromethylation
The para-selectivity relative to the hydroxyl group is critical. Computational studies suggest that electron-withdrawing groups (e.g., nitro) meta-direct the phenoxide’s reactivity, ensuring substitution at position 4.
Stability of Difluoromethoxy Group
The OCHF₂ group remains intact under hydrazine reduction conditions (pH 9–10, 90°C), as confirmed by ¹⁹F NMR.
Recommendations for Industrial Implementation
-
Process Intensification : Combine difluoromethylation and reduction in a one-pot system to minimize intermediate isolation.
-
Catalyst Recycling : Recover Fe₃O₄ and activated carbon via magnetic separation to reduce costs.
-
Quality Control : Implement inline HPLC monitoring to ensure batch consistency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated and alkylated phenol derivatives.
Scientific Research Applications
2-amino-4-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the TGF-β1/Smad pathway, which is involved in cellular processes like epithelial-mesenchymal transformation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-amino-4-(difluoromethoxy)phenol with key analogs, highlighting substituent differences and their implications:
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups :
- Difluoromethoxy (-OCHF₂) : Introduces moderate electronegativity, enhancing acidity compared to methoxy (-OCH₃) but less than trifluoromethoxy (-OCF₃) .
- Trifluoromethoxy (-OCF₃) : Increases acidity and stabilizes carbanion intermediates, making the compound more reactive in nucleophilic substitutions .
- Trifluoromethylsulfonyl (-SO₂CF₃) : A stronger electron-withdrawing group, significantly increasing acidity and thermal stability .
- Electron-Donating Groups: Dimethylaminomethyl (-CH₂N(CH₃)₂): Improves solubility in polar solvents and may enhance bioavailability in drug design .
Notes and Limitations
- Direct experimental data on this compound are sparse in the provided evidence; comparisons rely on structural analogs and substituent trends.
- Contradictions arise in substituent nomenclature (e.g., difluoromethoxy vs. trifluoromethoxy), necessitating careful differentiation in synthesis and application.
- Further studies are required to quantify the acidity, solubility, and reactivity of this compound experimentally.
Q & A
Q. What computational tools can predict the environmental impact or toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
